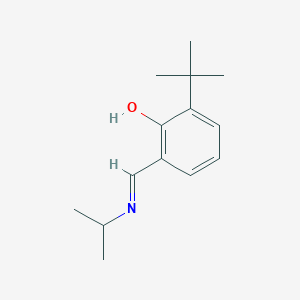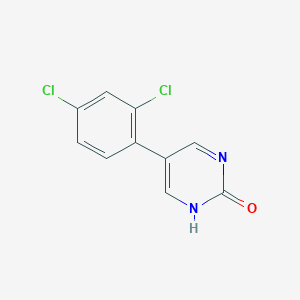
Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate; 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate; 95% is a useful research compound. Its molecular formula is C6H9NO4 and its molecular weight is 159.14 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate; 95% is 159.05315777 g/mol and the complexity rating of the compound is 197. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate; 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate; 95% including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Ethyl 2-(hydroxyimino)-3-oxobutanoate, also known as Oxyma, primarily targets carbodiimides in peptide synthesis . Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are commonly used in peptide synthesis to activate carboxylic acids for amide bond formation .
Mode of Action
Oxyma acts as a neutralizing reagent for the basicity or nucleophilicity of carbodiimides . It suppresses base-catalyzed side reactions, particularly racemization . This is due to its pronounced acidity (pKa 4.60), which allows it to effectively neutralize the basicity of carbodiimides .
Biochemical Pathways
It is known that oxyma is used as an additive in peptide synthesis, where it interacts with carbodiimides to facilitate the formation of peptide bonds . This suggests that Oxyma may play a role in the biochemical pathways involved in peptide synthesis.
Pharmacokinetics
It is known that oxyma is a solid compound that is soluble in many common solvents used in peptide synthesis, such as dichloromethane or dimethylformamide (dmf) . This suggests that Oxyma may have good bioavailability in these environments.
Result of Action
The primary result of Oxyma’s action is the facilitation of peptide bond formation in peptide synthesis . By neutralizing the basicity of carbodiimides, Oxyma suppresses side reactions and helps to increase the yield and reduce the racemization of the peptides obtained .
Action Environment
The action of Oxyma is influenced by the pH of the environment. The reaction should be carried out at pH 4.5 due to the rapid hydrolysis of the ester . In a strongly basic solution, Oxyma exists predominantly as a tautomeric nitrosoisomer in anionic form . Therefore, the pH and the nature of the solvent can significantly influence the action, efficacy, and stability of Oxyma.
生化分析
Biochemical Properties
Ethyl 2-(hydroxyimino)-3-oxobutanoate plays a crucial role in biochemical reactions, particularly in peptide synthesis. It acts as an additive for carbodiimide-mediated amide bond formation, interacting with enzymes such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) . The compound’s pronounced acidity (pKa 4.60) allows it to neutralize the basicity or nucleophilicity of DCC, thereby suppressing base-catalyzed side reactions and racemization . This interaction enhances the efficiency and yield of peptide synthesis, making Ethyl 2-(hydroxyimino)-3-oxobutanoate an essential component in this process.
Cellular Effects
Ethyl 2-(hydroxyimino)-3-oxobutanoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. While specific studies on its cellular effects are limited, its role in peptide synthesis suggests potential impacts on protein synthesis and modification. By facilitating the formation of peptide bonds, Ethyl 2-(hydroxyimino)-3-oxobutanoate may indirectly affect cellular functions that rely on peptide and protein interactions .
Molecular Mechanism
The molecular mechanism of Ethyl 2-(hydroxyimino)-3-oxobutanoate involves its interaction with carbodiimides during peptide synthesis. The compound’s oxime group interacts with the carbodiimide, forming a stable intermediate that facilitates the coupling of amino acids . This interaction prevents racemization and enhances the overall efficiency of the synthesis process. Additionally, Ethyl 2-(hydroxyimino)-3-oxobutanoate’s ability to suppress base-catalyzed side reactions further contributes to its effectiveness in peptide synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, Ethyl 2-(hydroxyimino)-3-oxobutanoate demonstrates stability under standard conditions. It is susceptible to hydrolysis, particularly in acidic or basic environments . Over time, the compound may degrade, affecting its efficiency in peptide synthesis. Long-term studies on its effects on cellular function are limited, but its stability and degradation profile suggest that it should be used promptly after preparation to ensure optimal results .
Dosage Effects in Animal Models
Studies on the dosage effects of Ethyl 2-(hydroxyimino)-3-oxobutanoate in animal models are limited. Its role in peptide synthesis suggests that varying dosages could impact the efficiency of peptide bond formation. High doses may lead to toxic or adverse effects, while optimal dosages enhance synthesis efficiency without causing significant toxicity
Metabolic Pathways
Ethyl 2-(hydroxyimino)-3-oxobutanoate is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as DCC and DIC, facilitating the formation of peptide bonds . The compound’s role in these pathways highlights its importance in biochemical research, particularly in the synthesis of peptides and proteins. Its interactions with metabolic enzymes and cofactors contribute to its effectiveness in these processes .
Transport and Distribution
Its solubility in organic solvents such as dichloromethane and dimethylformamide suggests that it can be efficiently transported and distributed in these environments
Subcellular Localization
The subcellular localization of Ethyl 2-(hydroxyimino)-3-oxobutanoate is not well-characterized. Its role in peptide synthesis suggests that it may localize to areas where peptide bond formation occurs, such as the endoplasmic reticulum or ribosomes
属性
IUPAC Name |
ethyl (Z)-3-hydroxy-2-nitrosobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-3-11-6(9)5(7-10)4(2)8/h8H,3H2,1-2H3/b5-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTHITHXCDMTDK-PLNGDYQASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/O)/N=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B6299837.png)
![5'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine](/img/structure/B6299843.png)
![N-cyclohexylcyclohexanamine;(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B6299848.png)
![9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one](/img/structure/B6299853.png)
![3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one](/img/structure/B6299854.png)


![2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol](/img/structure/B6299875.png)

![2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B6299898.png)




